(Z)-4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide
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Overview
Description
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is an organic compound that features a dioxolane ring attached to a benzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by acids such as p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the use of eco-friendly reductants like glucose in an alkaline medium has been explored for the synthesis of related compounds . This approach not only reduces the environmental impact but also enhances the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The dioxolane ring can be deprotected under acidic conditions to yield the corresponding carbonyl compound . Additionally, the benzenecarboximidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids for deprotection (e.g., hydrochloric acid), bases for nucleophilic substitution (e.g., sodium hydroxide), and oxidizing agents for oxidation reactions (e.g., potassium permanganate) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the dioxolane ring yields the corresponding aldehyde or ketone, while nucleophilic substitution can introduce various functional groups onto the benzenecarboximidamide moiety .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The benzenecarboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolanes: Compounds with a dioxolane ring, such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, exhibit similar reactivity and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is unique due to the presence of both the dioxolane ring and the benzenecarboximidamide group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |
InChI Key |
ALLSEOFWLPSQKK-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(O1)C2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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